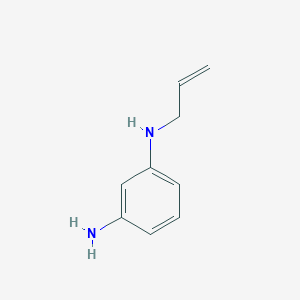

N-Allyl-benzene-1,3-diamine

Description

Historical Trajectories in Benzene (B151609) Diamine Research

The study of benzene diamines, also known as phenylenediamines, has a rich history rooted in the development of organic chemistry. Early research into these compounds was often driven by the burgeoning dye industry, where they served as crucial intermediates. Over time, their utility expanded into polymer science, particularly in the creation of high-performance polymers like aramid fibers, and as additives in various industrial applications. nih.gov The foundational work on phenylenediamine derivatives dates back to the late 19th and early 20th centuries, with pioneers exploring their synthesis and reactivity. This historical research laid the groundwork for understanding the chemical behavior of the aromatic diamine core present in N-Allyl-benzene-1,3-diamine. The reactivity of the amino groups, for instance, and their influence on the aromatic ring's properties were extensively documented, providing a basis for later functionalization studies.

Strategic Importance of Allyl-Functionalized Organic Compounds

The allyl group, a substituent with the formula -CH2-CH=CH2, is of significant strategic importance in organic synthesis. wikipedia.org Its presence in a molecule introduces a reactive site—the carbon-carbon double bond—that can participate in a wide array of chemical transformations. wikipedia.orgfiveable.me This versatility allows for the construction of more complex molecular architectures.

Allyl groups are valuable in:

Polymer Synthesis: The double bond can undergo polymerization reactions, leading to the formation of polymers with specific properties. nih.gov

Crosslinking: Allylic C-H bonds are susceptible to oxidation, a property exploited in the crosslinking of polymers, such as in drying oils and the vulcanization of rubber. wikipedia.org

Synthetic Intermediates: The allyl group can be readily converted into other functional groups, making allyl-containing compounds useful building blocks in the synthesis of pharmaceuticals and other fine chemicals. fiveable.meacs.org The ability to perform reactions like allylic oxidation and amination further enhances their synthetic utility. wikipedia.orgnih.gov

The incorporation of an allyl group into the benzene-1,3-diamine structure, therefore, imparts the potential for these diverse applications to the resulting this compound molecule.

Research Imperatives and Gaps in this compound Studies

Despite the well-established importance of both benzene diamines and allyl-functionalized compounds, dedicated research specifically on this compound appears to be limited. A comprehensive search of scientific literature reveals a notable gap in the detailed characterization and application-focused studies of this particular compound.

Key research imperatives and existing gaps include:

Detailed Spectroscopic and Physicochemical Data: While basic identifiers like the CAS number (34884-70-3) are available, a thorough public record of its spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (melting point, boiling point, solubility) is not extensively documented in readily accessible scientific literature. chemicalbook.commolbase.combldpharm.com

Optimized Synthesis Protocols: While general methods for the N-allylation of anilines and the synthesis of diamine derivatives exist, specific, high-yield, and scalable synthesis protocols for this compound are not widely published. nih.govgoogle.comnsf.gov Existing methods for similar compounds often involve multi-step processes or require specific catalysts. google.commdpi.com

Reactivity and Mechanistic Studies: A detailed investigation into the reactivity of this compound is lacking. Understanding how the interplay between the amino groups and the allyl group influences its chemical behavior in various reactions is crucial for its potential application.

Application-Oriented Research: There is a scarcity of studies exploring the practical applications of this compound. For instance, its potential as a monomer in polymerization, as a crosslinking agent, or as a precursor for the synthesis of more complex molecules remains largely unexplored.

Structure

3D Structure

Properties

CAS No. |

34884-70-3 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-N-prop-2-enylbenzene-1,3-diamine |

InChI |

InChI=1S/C9H12N2/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7,11H,1,6,10H2 |

InChI Key |

JKUXACMDIOGCIN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=CC=CC(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of N Allyl Benzene 1,3 Diamine

Established Synthetic Routes for N-Allyl-benzene-1,3-diamine

The synthesis of N-allylated aromatic amines, including this compound, has traditionally been achieved through several established methods. A primary route involves the direct nucleophilic substitution reaction between benzene-1,3-diamine (m-phenylenediamine) and an allyl halide, such as allyl bromide or allyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed.

Another established approach is a multi-step synthesis that begins with a related benzene (B151609) derivative. For instance, a dinitrobenzene compound can be reduced to form benzene-1,3-diamine, which is then subsequently allylated. Alternatively, an aromatic nitro compound can first be reduced to the corresponding aromatic amine, which is then reacted with an allyl alcohol or halide to yield the N-allyl product. google.com A common variation involves the reaction of 4-methylbenzenesulfonyl chloride with a primary amine like allylamine (B125299) to form an intermediate sulfonamide, which can then undergo further modifications. nsf.gov

The Kabachnik–Fields reaction represents a versatile method for preparing related α-aminophosphonates, which can be precursors to more complex allylic amines. This multicomponent reaction involves the condensation of a primary diamine, an aldehyde, and a phosphite (B83602). nih.gov Although this produces a different class of compounds, the underlying amine chemistry is fundamental and established.

Innovations in this compound Synthesis

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for N-allylation, many of which are centered around transition metal catalysis. These innovative routes offer improvements in selectivity, yield, and reaction conditions.

Palladium-catalyzed allylic amination has emerged as a powerful tool for forming C-N bonds. nih.gov This method allows for the asymmetric synthesis of chiral diamines, starting from allylic carbonates and a sulfamate (B1201201) nucleophile in the presence of a palladium catalyst and a chiral ligand. nih.gov This strategy provides access to optically active, polyfunctionalized diamines. nih.gov

Nickel-catalyzed multicomponent coupling reactions offer another innovative pathway. A practical synthesis for allylic amines involves the coupling of alkenes, aldehydes, and amides in the presence of a nickel catalyst system, such as Ni(COD)₂ with a phosphine (B1218219) ligand like PCy₃. rsc.org This approach is notable for its atom economy and ability to construct complex molecules from simple precursors. rsc.org

Copper-mediated transformations have also been developed for the synthesis of related nitrogen-containing heterocycles from N-allyl enamine carboxylates. acs.org These reactions can proceed through either a stoichiometric copper(I) bromide-mediated aerobic system or a catalytic copper(II) bromide system, inducing intramolecular cyclopropanation via carbocupration of the alkene. acs.org

Furthermore, molybdenum-catalyzed synthesis of benzene derivatives from ynones and allylamines presents a novel strategy that bypasses the need for pre-functionalized arenes. thieme-connect.com This deoxygenative transformation uses a Mo(CO)₆ catalyst to construct the benzene ring directly, offering a unique entry to substituted patterns that can be challenging to access through traditional cross-coupling chemistry. thieme-connect.com

The following table summarizes key features of these innovative synthetic approaches.

Table 1: Innovations in the Synthesis of Allylic Amines| Catalytic System | Reactants | Key Features | Source(s) |

|---|---|---|---|

| Palladium (Pd₂(dba)₃•CHCl₃) / Chiral Ligand | Allylic carbonate, Sulfamate nucleophile | Asymmetric synthesis, high enantioselectivity. | nih.gov |

| Nickel (Ni(COD)₂) / PCy₃ | Alkene, Aldehyde, Amide | Multicomponent coupling, good atom economy. | rsc.org |

| Copper (CuBr or CuBr₂) | N-allyl enamine carboxylates | Intramolecular cyclopropanation for azaheterocycle synthesis. | acs.org |

| Molybdenum (Mo(CO)₆) | Ynone, Allylamine | Direct benzene core synthesis, bypasses pre-functionalization. | thieme-connect.com |

Reaction Mechanism Investigations in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new ones. For the synthesis of this compound and related compounds, several mechanisms have been investigated.

In traditional electrophilic aromatic substitution reactions on a benzene ring, the process typically involves a two-step mechanism. libretexts.org First, an electrophile attacks the π-electron system of the benzene ring to form a positively charged intermediate known as an arenium ion or sigma complex. This step is generally the slow, rate-determining step. In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

For palladium-catalyzed allylic amination, the mechanism is believed to proceed through the formation of a π-allyl palladium intermediate. The palladium(0) catalyst reacts with an allylic precursor to form a cationic Pd(II)-allyl complex. Subsequently, a nucleophile, in this case the amine, attacks the allyl group to form the N-allylated product and regenerate the Pd(0) catalyst, completing the catalytic cycle. nih.gov

The mechanism for the molybdenum-catalyzed benzene synthesis is proposed to involve an initial aza-Michael addition of the allylamine to the ynone. thieme-connect.com This is followed by the loss of the carbonyl oxygen, facilitated by a phosphine terminal reductant, and subsequent elimination of a small molecule to form the aromatic benzene core. thieme-connect.com Mechanistic studies have supported this pathway through the detection of an intermediate enamine. thieme-connect.com

In the Kabachnik-Fields reaction, the proposed "imine" mechanism begins with the condensation between the diamine and two equivalents of an aldehyde to form a di-imine species. nih.gov This is followed by the nucleophilic attack of the phosphite on the electrophilic imine carbon, leading to the formation of the α-aminophosphonate product. nih.gov Isomerization of the double bond in allylbenzenes is another relevant mechanistic consideration, which can be catalyzed by transition metals or strong bases and often involves metal hydride intermediates. researchgate.netuoregon.edu

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. In the context of this compound synthesis, several strategies align with these principles.

One key approach is the use of environmentally benign solvents. For instance, some multicomponent reactions, such as the Kabachnik-Fields synthesis of bis(α-aminophosphonates), can be performed in ethanol (B145695), which is considered a green solvent, as an alternative to more hazardous solvents like toluene. nih.gov

Catalyst-free reaction conditions also represent a significant green advancement. The aforementioned Kabachnik-Fields reaction can, remarkably, proceed under catalyst-free conditions by refluxing the reactants in a suitable solvent, thereby reducing waste and cost associated with catalysts. nih.gov

One-pot, two-step syntheses, such as the method described in a patent for N-allyl aniline (B41778) compounds, enhance process efficiency and reduce waste. google.com In this procedure, an aromatic nitro compound is first reduced to the amine, and without isolating the intermediate, the allylation step is carried out in the same reaction vessel. google.com This "one-pot" approach minimizes handling of intermediates and reduces solvent usage for purification steps. google.comacs.org

The development of highly efficient catalytic systems, such as the nickel-catalyzed multicomponent coupling, contributes to green chemistry by maximizing atom economy. rsc.org These reactions incorporate a significant portion of the starting materials into the final product, minimizing the formation of byproducts. rsc.orgacs.org

The following table highlights some green chemistry approaches applicable to the synthesis of this compound and related compounds.

Table 2: Green Chemistry Strategies in Allylic Amine Synthesis| Green Chemistry Principle | Application Example | Details | Source(s) |

|---|---|---|---|

| Use of Green Solvents | Kabachnik-Fields Reaction | Using ethanol as a solvent instead of toluene. | nih.gov |

| Catalyst-Free Conditions | Kabachnik-Fields Reaction | Reaction proceeds by refluxing without a catalyst. | nih.gov |

| One-Pot Synthesis | N-allyl aniline preparation | Reduction of a nitro group followed by allylation in a single pot. | google.com |

| High Atom Economy | Nickel-Catalyzed Multicomponent Coupling | Efficient incorporation of reactants (alkene, aldehyde, amide) into the final product. | rsc.org |

Chemical Transformations and Derivatization Studies of N Allyl Benzene 1,3 Diamine

Reactivity Profiles of the Allyl Moiety in N-Allyl-benzene-1,3-diamine

The allyl group, a three-carbon unsaturated hydrocarbon chain, is a key functional group in organic synthesis, known for its susceptibility to a variety of addition and rearrangement reactions. In the context of this compound, this moiety provides a reactive handle for extensive molecular modifications.

Olefin Metathesis Reactions (General concept for allyl groups)

Olefin metathesis is a powerful catalytic reaction that involves the cutting and rearranging of carbon-carbon double bonds to form new olefins. libretexts.org This transformation has broad applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). caltech.edu The reaction is typically catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum, such as Grubbs and Schrock catalysts. libretexts.org

While amines can sometimes inhibit the activity of metathesis catalysts, the reaction has been successfully applied to substrates containing unprotected amine functionalities. researchgate.net The general mechanism involves the formation of a metallacyclobutane intermediate. caltech.edu For a molecule like this compound, self-metathesis could lead to the formation of a symmetrical product and ethylene (B1197577) gas, which can drive the reaction to completion. libretexts.orgchemrxiv.org Cross-metathesis with other olefins would allow for the introduction of a wide variety of substituents. The presence of an allylic amine can sometimes influence the rate and selectivity of the reaction. beilstein-journals.org

Hydroamination and Related Additions

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is an atom-economical method for synthesizing amines from readily available alkenes and alkynes. nih.govnih.gov This reaction can be catalyzed by a variety of metals, including rhodium, iridium, and nickel. nih.govresearchgate.net In the case of this compound, the allyl group can undergo intermolecular hydroamination with another amine or intramolecularly with one of the existing amine groups, although the latter is less common for this specific substrate architecture.

Recent studies have shown that iridium-catalyzed hydroamination of allylic amines with arylamines can produce 1,2-diamine products with high yields and regioselectivity. nih.gov The mechanism is proposed to proceed through an inner-sphere oxidative addition of the N-H bond to the metal center. illinois.edu The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and ligands. nih.govlibretexts.org For instance, rhodium-catalyzed reactions have been developed for the anti-Markovnikov hydroamination of homoallylic amines. nih.gov

Oxidation and Reduction Pathways (General concept for allyl and amine groups)

The allyl and amine groups in this compound are susceptible to both oxidation and reduction, offering pathways to a variety of derivatives.

Oxidation:

Allyl Group: The double bond of the allyl group can be oxidized to form epoxides, diols, or can be cleaved to yield aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation, while osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can lead to dihydroxylation. Stronger oxidizing agents like hot, acidic KMnO₄ can cleave the double bond. libretexts.orgmasterorganicchemistry.com

Amine Groups: The primary and secondary amine groups can be oxidized to form various nitrogen-containing functional groups such as nitroso, nitro, or hydroxylamine (B1172632) derivatives. The specific product depends on the oxidant and the nature of the amine.

Benzylic Position: While not directly part of the allyl or amine groups, the benzylic C-H bonds of the allyl substituent are activated and can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions. libretexts.orgmasterorganicchemistry.com

Reduction:

Allyl Group: The double bond of the allyl group can be readily reduced to a propyl group through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. docbrown.info

Aromatic Ring: Under more forcing conditions, the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring.

Amine-Related Groups: If the amine groups are derivatized into functionalities like nitro groups through oxidation, these can be subsequently reduced back to amines using reagents like tin in hydrochloric acid or catalytic hydrogenation. libretexts.orgdocbrown.info

Amine Functionality Transformations and Their Derivatives

The two amine groups on the benzene ring of this compound are nucleophilic and can undergo a variety of reactions to form a wide range of derivatives.

Acylation and Sulfonylation Studies

Acylation and sulfonylation are common transformations for amines, leading to the formation of amides and sulfonamides, respectively. These reactions typically involve the reaction of the amine with an acyl chloride, anhydride, or sulfonyl chloride in the presence of a base.

| Reagent Type | Example Reagent | Product Type |

| Acyl Halide | Acetyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |

These reactions can be performed selectively on the primary amine in the presence of the secondary amine by controlling the stoichiometry and reaction conditions. The resulting amides and sulfonamides often exhibit different chemical and physical properties compared to the parent amine. For instance, the formation of a sulfonamide can protect the amine group during subsequent reactions. organic-chemistry.org

Alkylation and Arylation Reactions

The nucleophilic nature of the amine groups allows for their alkylation and arylation, introducing new carbon-based substituents.

Alkylation: Alkylation of the amines can be achieved using alkyl halides. acs.org The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. A challenge in amine alkylation is controlling the degree of substitution, as the product of the initial alkylation is often more nucleophilic than the starting amine, leading to over-alkylation. acs.org However, by carefully controlling the reaction conditions and stoichiometry, mono- or di-alkylation can be achieved.

Arylation: Arylation of amines, often achieved through Buchwald-Hartwig amination, involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate. acs.org This reaction is a powerful tool for forming carbon-nitrogen bonds and allows for the introduction of various aryl and heteroaryl groups. A deprotonative cross-coupling process has also been developed for the α-arylation of unactivated allylbenzenes. nih.gov

| Reaction Type | Catalyst/Reagents | Substrate | Product |

| Alkylation | Alkyl Halide, Base | Amine | Alkylated Amine |

| Arylation | Aryl Halide, Palladium Catalyst, Base | Amine | Arylated Amine |

Cyclization Reactions Involving Amine Groups

The presence of both amine and allyl functionalities within the same molecule provides a direct pathway for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization. These reactions are often facilitated by transition metal catalysts, which can activate either the N-H bond, a C-H bond, or the allyl group's double bond.

Rhodium and palladium catalysts are particularly effective in promoting such transformations. For instance, rhodium-catalyzed oxidative cyclization can lead to the formation of aziridines or other nitrogen-containing rings. nih.govnih.gov This type of reaction, known as C-H amination, can create fused heterocyclic systems. nih.gov While direct studies on this compound are not extensively documented, the reactivity of analogous N-allyl aniline (B41778) and sulfamate (B1201201) ester systems suggests a high potential for similar transformations. nih.govbenthamscience.com

The general strategy involves the coordination of the metal catalyst to the molecule, followed by an intramolecular nucleophilic attack of an amine group onto the activated allyl moiety or an adjacent C-H bond. This process can lead to the formation of five, six, or seven-membered rings fused to the benzene core, depending on the reaction conditions and the specific catalytic system employed. benthamscience.comcore.ac.uk For example, palladium-catalyzed reactions that proceed via an anti-aminopalladation of the alkene can facilitate the formation of cyclic ureas or guanidines if the appropriate reaction partners are introduced. researchgate.net

The table below illustrates potential heterocyclic products from the cyclization of this compound based on established methods for related compounds.

| Catalyst System | Proposed Reaction Type | Potential Heterocyclic Product |

| Rh₂(esp)₂ | Intramolecular C-H Amination | Dihydroquinoline derivative |

| Pd(OAc)₂ / Ligand | Intramolecular Hydroamination | Tetrahydroquinoline derivative |

| Cu(II) Acetate | Oxidative Cyclization | Indoline derivative |

This table is illustrative and based on reactivity trends of similar compounds.

Regioselective Functionalization of the Benzene Ring in this compound

The functionalization of the benzene ring in this compound is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents determine the position of attack for incoming electrophiles. libretexts.org The molecule contains three activating groups: two amine functionalities (one primary, one secondary allylamine) and an allyl group. The amino groups are powerful ortho, para-directing activators, while the allyl group is a weaker ortho, para-director.

The combined influence of these groups makes the benzene ring highly nucleophilic and susceptible to electrophilic attack. The primary directing influence comes from the two amine groups at positions 1 and 3. Their activating effects strongly enhance the reactivity of the positions ortho and para to them.

Specifically:

Positions 4 and 6: These positions are ortho to one amino group and para to the other. They are the most activated sites for electrophilic substitution due to the strong, additive electron-donating effects of both amine groups.

Position 2: This position is ortho to both amino groups. While electronically activated, it is sterically hindered by the adjacent substituents, which may reduce its reactivity towards bulky electrophiles.

Position 5: This position is meta to both amino groups but ortho to the allyl group. It is the least activated position on the ring with respect to the powerful amino directors.

Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur with high regioselectivity at the C4 and C6 positions. masterorganicchemistry.com The reaction of 1,3-diaminobenzene derivatives with strong electrophiles has been shown to proceed regioselectively at the less-hindered ortho-position (C4) to the amino groups. mdpi.com

The table below summarizes the predicted regioselectivity for the electrophilic substitution of this compound.

| Position on Benzene Ring | Activating Groups' Influence | Predicted Reactivity |

| 2 | ortho to -NH-Allyl, ortho to -NH₂ | Highly Activated, Sterically Hindered |

| 4 | ortho to -NH₂, para to -NH-Allyl | Very Highly Activated |

| 5 | meta to both -NH groups, ortho to Allyl | Least Activated |

| 6 | para to -NH₂, ortho to -NH-Allyl | Very Highly Activated |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial parts of all starting materials. organic-chemistry.orgresearchgate.net Diamines and anilines are common building blocks in many named MCRs, such as the Ugi and Biginelli reactions. rsc.org

This compound is a prime candidate for MCRs due to its two distinct nucleophilic amine sites. These sites can react with various electrophiles, such as aldehydes and ketones, to form imine intermediates, which then participate in further transformations. For example, in a Biginelli-type reaction, this compound could react with an aldehyde and a β-ketoester to produce complex dihydropyrimidine-fused heterocycles. rsc.org

The presence of two amine groups allows for the potential synthesis of macrocycles or polymers if difunctional electrophiles are used. Alternatively, the two amines can react sequentially or selectively, enabling the construction of intricate molecular architectures. Isocyanide-based MCRs, like the Ugi reaction, could involve the diamine, an aldehyde, a carboxylic acid, and an isocyanide to generate peptide-like structures with the N-allyl group available for subsequent functionalization. organic-chemistry.org Diazo compounds can also be used in MCRs with amines and other components to create highly substituted products. mdpi.com

A hypothetical three-component reaction is outlined below, demonstrating the potential of this compound in MCRs.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| This compound | Aromatic Aldehyde | Ethyl Acetoacetate | Dihydropyrimidine derivative |

| This compound | Formaldehyde | Isocyanide | Complex amide derivative |

| This compound | Aldehyde | Phosphite (B83602) | α-Aminophosphonate derivative |

This table presents plausible MCRs based on the known reactivity of diamines.

Coordination Chemistry and Ligand Design Incorporating N Allyl Benzene 1,3 Diamine

N-Allyl-benzene-1,3-diamine as a Multidentate Ligand Precursor

This compound possesses key structural features that make it an attractive precursor for multidentate ligands. The benzene-1,3-diamine core provides two nitrogen donor atoms, positioning it as a potential bidentate chelating agent for a variety of transition metals. The presence of N-allyl groups introduces additional avenues for coordination or further functionalization.

The two amine nitrogens can coordinate to a metal center, forming a stable chelate ring. The versatility of this ligand precursor is further enhanced by the reactivity of the allyl groups. These groups can potentially coordinate to a metal center in an η²-fashion through the C=C double bond, leading to a higher denticity. However, this is less common for simple allyl amines and often requires specific electronic conditions on the metal. More frequently, the allyl groups serve as handles for synthetic modification. For instance, they can be isomerized to the corresponding enamines, which can then participate in a variety of organic transformations. chemrxiv.org

Furthermore, the N-allyl groups can be functionalized to introduce additional donor atoms, thereby creating more complex, multidentate ligand frameworks. This adaptability allows for the design of ligands with tailored steric and electronic properties, influencing the coordination geometry and reactivity of the resulting metal complexes. The fundamental benzene-1,3-diamine structure is a known component in the formation of various coordination polymers and Schiff base complexes. semanticscholar.org

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product. For instance, the reaction of a Schiff base derived from 1,3-phenylenediamine with metal nitrates in ethanol (B145695) has been shown to yield corresponding metal complexes. semanticscholar.org Similarly, this compound is expected to react with metal halides, acetates, or nitrates to form stable complexes.

Table 1: Hypothetical Structural Data for a Metal Complex of this compound

| Parameter | Expected Value |

| M-N bond length (Å) | 2.0 - 2.2 |

| N-M-N bond angle (°) | 85 - 95 |

| C-N-C bond angle (°) | 115 - 125 |

Note: These values are estimations based on typical bond lengths and angles found in similar metal complexes with diamine ligands and are presented for illustrative purposes.

Spectroscopic Investigations of Metal-N-Allyl-benzene-1,3-diamine Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the interaction between this compound and a metal center.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the ligand are expected. The N-H stretching frequency, typically observed in the range of 3300-3500 cm⁻¹, would likely shift to a lower wavenumber upon complexation due to the donation of electron density from the nitrogen to the metal. Similarly, the C-N stretching vibration would also be affected. The appearance of new bands at lower frequencies can often be attributed to the formation of M-N bonds. oncologyradiotherapy.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms would be expected to change significantly upon complexation. For instance, the protons of the N-allyl groups and the aromatic ring would likely experience downfield shifts. semanticscholar.org

UV-Visible Spectroscopy: The electronic spectrum of the complex would show absorption bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals with d-electrons). These bands provide insights into the electronic structure and coordination geometry of the metal center.

Table 2: Expected Spectroscopic Shifts upon Complexation

| Spectroscopic Technique | Observed Change |

| IR Spectroscopy | Shift of N-H and C-N stretching frequencies to lower wavenumbers. Appearance of new M-N stretching vibrations. |

| NMR Spectroscopy | Downfield shift of aromatic and allyl proton and carbon signals. |

| UV-Visible Spectroscopy | Appearance of LMCT and d-d transition bands. |

Influence of Allyl and Amine Moieties on Coordination Geometry

The coordination geometry of metal complexes containing this compound is significantly influenced by the steric and electronic properties of both the amine and allyl functional groups.

The two amine groups on the benzene (B151609) ring are the primary coordination sites. Their basicity, which is influenced by the electronic nature of the benzene ring, will determine the strength of the metal-nitrogen bonds. The meta-disposition of the amine groups dictates the formation of a six-membered chelate ring upon coordination to a single metal center.

The N-allyl substituents introduce considerable steric bulk around the nitrogen donor atoms. This steric hindrance can affect the coordination geometry by distorting it from an idealized geometry (e.g., a perfect octahedron or square plane). researchgate.net The size and orientation of the allyl groups can influence the approach of other ligands to the metal center and may even prevent the formation of certain coordination numbers. For example, bulky substituents on related allyl ligands have been shown to favor specific isomers in solution. core.ac.uk The flexibility of the allyl group allows it to adopt various conformations to minimize steric strain within the complex.

Furthermore, the electronic effects of the allyl group, while generally considered to be weakly electron-donating, can subtly influence the electron density on the nitrogen atoms and, consequently, the strength of the metal-ligand bond. nih.gov While direct coordination of the allyl C=C bond to the metal is possible, it is more likely that the allyl groups play a crucial role in dictating the steric environment of the metal center, thereby influencing its catalytic activity and the stability of the resulting complex. acs.org

Catalytic Applications of N Allyl Benzene 1,3 Diamine and Its Derivatives

Organocatalytic Roles of N-Allyl-benzene-1,3-diamine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on moieties capable of forming transient covalent intermediates or participating in non-covalent interactions. The this compound structure possesses functional groups amenable to several organocatalytic activation modes.

The amine groups can act as Brønsted bases or as nucleophiles to form key intermediates. For instance, primary or secondary amines are known to react with α,β-unsaturated aldehydes to form iminium ions, which lower the LUMO of the aldehyde and facilitate enantioselective conjugate additions. acs.org The diamine motif, particularly the electron-rich nature of a 1,3-benzenediamine, can be exploited in reactions like enantioselective Friedel-Crafts-type alkylations. acs.org

Furthermore, the diamine structure is a precursor to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. The synthesis of NHC precursors often involves the cyclization of a diamine with a one-carbon component. nih.gov The resulting NHCs are renowned for their ability to generate acyl anion equivalents, enabling reactions like the benzoin (B196080) and Stetter reactions. nih.gov

The allyl group itself can participate in or direct catalytic transformations. While the amine functionalities are more commonly associated with organocatalytic activation, the allyl group serves as a crucial handle for creating more complex catalyst structures or for participating in domino reactions. For example, N-allyl isatin (B1672199) derivatives have been used in multicomponent reactions to synthesize complex spiro-heterocyclic compounds under organocatalytic conditions. rsc.org

Recent research has also explored the atroposelective synthesis of C-N atropisomers through the direct asymmetric amination of 1,3-benzenediamines catalyzed by chiral phosphoric acids. mdpi.com This highlights the potential of the benzene-1,3-diamine core in constructing axially chiral molecules, a significant area within organocatalysis.

Table 1: Potential Organocatalytic Applications Based on Structural Motifs This table illustrates potential reactions where this compound or its derivatives could act as organocatalysts, based on known reactivity of similar compounds.

| Catalytic Mode | Reaction Type | Role of Diamine Moiety | Potential Product |

| Iminium Catalysis | Conjugate Addition | Forms iminium ion with α,β-unsaturated aldehydes | Chiral aldehydes/alcohols |

| Enamine Catalysis | α-Functionalization | Forms enamine with ketones/aldehydes | α-Substituted carbonyls |

| Brønsted Base | Michael Addition | Deprotonates pronucleophiles | Adducts of active methylene (B1212753) compounds |

| NHC Precursor | Benzoin/Stetter Reaction | Forms the core of the N-heterocyclic carbene | Acyloins, 1,4-dicarbonyls |

| Axially Chiral Catalyst | Atroposelective Amination | Acts as the prochiral backbone | N-C axially chiral diamines |

This compound as a Ligand in Transition Metal Catalysis

The two nitrogen atoms of this compound can act as a bidentate ligand, chelating to a transition metal center to form a stable complex. Such diamine ligands are ubiquitous in transition metal catalysis, influencing the reactivity, selectivity, and stability of the metal center in a wide range of transformations. nih.govacs.org The electronic properties of the ligand, modified by the benzene (B151609) ring and the allyl group, can be fine-tuned to optimize catalytic performance.

In homogeneous catalysis, metal complexes are dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. researchgate.net Diamine ligands are crucial in many palladium-, ruthenium-, rhodium-, and cobalt-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, often employ nitrogen-based ligands. mdpi.com Diamine ligands can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle. Similarly, in palladium-catalyzed allylic substitution reactions, bidentate nitrogen ligands are instrumental in controlling regioselectivity and enantioselectivity. acs.orgacs.org

Ruthenium complexes bearing diamine ligands are effective catalysts for hydrogenation and transfer hydrogenation reactions. arabjchem.org For instance, the N-alkylation of amines with alcohols, proceeding via a "borrowing hydrogen" mechanism, can be catalyzed by cobalt or ruthenium complexes featuring pincer-type ligands, which can be derived from diamine scaffolds. rsc.org This methodology has been successfully applied to the selective N-alkylation of benzene-1,3-diamine. rsc.org

Table 2: Examples of Homogeneous Catalysis using Diamine Ligands This table shows representative transition metal-catalyzed reactions where ligands similar to this compound are employed.

| Metal | Reaction Type | Role of Ligand | Reference Example |

| Palladium | Allylic Amination | Stabilizes Pd(0) and influences stereochemistry | Enantioselective synthesis of allylic amines. acs.org |

| Rhodium | C-H Insertion | Directs intramolecular aziridination | Synthesis of substituted 1,2-diamines. nih.gov |

| Cobalt | N-Alkylation | Part of a pincer ligand in borrowing hydrogen catalysis | Sequential N-alkylation of benzene-1,3-diamine. rsc.org |

| Ruthenium | Dehydrogenation | Stabilizes active Ru(II) species | Dehydrogenation of N-heterocycles. arabjchem.org |

| Iridium | Reductive Amination | Part of iridacycle catalyst | Synthesis of N-aryl-pyrrolidinones from levulinic acid. rug.nl |

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product, which is particularly problematic when using expensive or toxic precious metals. Heterogenization, the immobilization of a homogeneous catalyst onto a solid support, addresses this issue by facilitating catalyst recovery and recycling. uu.nlacs.org

The allyl group in this compound provides an ideal anchor for covalent immobilization. This can be achieved through several methods:

Polymerization: The allyl group can act as a monomer in radical polymerization. For example, a palladium complex of an N,N'-bis(3-allylsalicylidene) derivative of a phenylenediamine was copolymerized with methyl acrylate (B77674) and divinylbenzene (B73037) to create a porous polymeric resin. mdpi.comresearchgate.net This heterogenized catalyst demonstrated high activity and stability in the Heck coupling reaction, with no significant loss of performance after five reuses. mdpi.comresearchgate.net

Grafting: The allyl group can be attached to a pre-existing support (like silica (B1680970) or a polymer) through techniques such as hydrosilylation or "click" chemistry.

These strategies result in catalysts where the active metal complex is covalently bound to the support, minimizing leaching and enhancing operational stability. The porous nature of many supports, such as mesoporous resins, allows for efficient diffusion of substrates and products while retaining the catalyst. mdpi.comresearchgate.net

Asymmetric Catalysis Utilizing Chiral this compound Scaffolds

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While this compound is itself achiral, it serves as an excellent starting point for the synthesis of chiral ligands and organocatalysts.

Chirality can be introduced into the scaffold in several ways:

Modification of the Backbone: A common strategy is to use a chiral diamine backbone, often derived from natural sources or asymmetric synthesis, and then introduce the N-allyl and N-phenyl groups. C₂-symmetric N,N'-dioxide amides derived from chiral amino acids have proven to be privileged ligands in a variety of asymmetric reactions. chinesechemsoc.org

Derivatization of the Amine Groups: Reaction of the secondary amine of this compound with a chiral auxiliary can create a chiral ligand.

Atropisomeric Chirality: By introducing bulky substituents on the benzene ring or the nitrogen atoms, rotation around the N-aryl bond can be restricted, leading to stable, axially chiral atropisomers. Chiral phosphoric acids have been used to catalyze the atroposelective amination of 1,3-benzenediamines, yielding C-N atropisomers with high enantiomeric excess. mdpi.com

These chiral diamine derivatives are highly effective in a range of asymmetric transformations. Chiral diamine ligands are central to copper-catalyzed asymmetric C-N and C-O coupling reactions for synthesizing chiral heterocycles. rsc.orgnih.govfrontiersin.org In palladium-catalyzed asymmetric allylic amination, the choice of a chiral diamine-derived ligand is critical for achieving high enantioselectivity in the formation of chiral allylic amines. nih.govacs.org

Table 3: Asymmetric Reactions Employing Chiral Diamine Scaffolds This table highlights key asymmetric transformations where chiral ligands derived from diamine structures are crucial for stereocontrol.

| Metal/Catalyst Type | Ligand Type | Reaction | Product Type | ee (%) |

| Palladium | Chiral Diamine | Allylic Amination | Chiral Allylic Amines | >90% |

| Copper | Chiral Diamine | Intramolecular C-N Coupling | Chiral Indolines | up to 99% |

| Chiral Phosphoric Acid | Organocatalyst | Atroposelective Amination | C-N Atropisomers | up to 97% |

| Nickel/Aluminum | Chiral N,N'-Dioxide | C-H Cyclization | Chiral Imidazoles | up to 99% |

| Rhodium | Chiral Diamine | Asymmetric Aziridination | Chiral Aziridines | High d.r. |

Catalytic Mechanisms and Reaction Kinetics Studies

Understanding the mechanism and kinetics of a catalytic reaction is fundamental to its optimization and development. unsri.ac.id For reactions involving this compound derivatives, the mechanisms depend on whether it is acting as an organocatalyst or as a ligand.

In transition metal catalysis , the diamine ligand typically remains bound to the metal throughout the catalytic cycle. For example, in palladium-catalyzed allylic substitutions, the mechanism generally involves the oxidative addition of a Pd(0) species to an allylic substrate to form a π-allyl-Pd(II) intermediate. The diamine ligand stabilizes this intermediate, and subsequent nucleophilic attack on the allyl moiety regenerates the Pd(0) catalyst. acs.org The electronic and steric properties of the diamine ligand directly influence the rate and selectivity of this nucleophilic attack.

In the isomerization of allylic compounds, a common pathway involves the formation of a π-allyl metal-hydride intermediate. researchgate.net Recent studies on cobalt-catalyzed N-allylic isomerization have confirmed a π-allyl mechanism through detailed mechanistic investigations. acs.org Kinetic studies, often performed using NMR spectroscopy, can determine reaction orders and activation parameters, providing insight into the rate-determining step. acs.org

In organocatalysis , the mechanism involves the formation of transient species. As discussed, iminium and enamine catalysis are dominant pathways for amine-based catalysts. acs.org The reaction between the amine catalyst and a carbonyl compound is typically a rapid equilibrium, followed by the rate-determining reaction with the electrophile or nucleophile. Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating these complex reaction pathways and understanding the origins of stereoselectivity in asymmetric organocatalysis. researchgate.net

Polymer Science and Materials Applications of N Allyl Benzene 1,3 Diamine

N-Allyl-benzene-1,3-diamine as a Monomer in Polymer Synthesis

The dual nature of this compound, possessing both amine and allyl functionalities, enables its participation in different types of polymerization reactions. The aromatic diamine portion can undergo step-growth polymerization, while the allyl group provides a site for chain-growth polymerization or subsequent cross-linking.

The presence of two primary amine groups makes this compound a suitable monomer for condensation polymerization. In this process, the diamine reacts with a comonomer containing at least two carboxylic acid groups, or more reactive derivatives like diacid chlorides or dianhydrides, to form a polymer chain with the repeated elimination of a small molecule, such as water. savemyexams.comlibretexts.orgchemrevise.org

Polyamides: When reacted with dicarboxylic acids or dioyl chlorides, this compound forms polyamides, which are polymers characterized by repeating amide linkages (-CO-NH-). The general structure of these polymers is similar to high-performance aramids like Kevlar, where aromatic diamines are used to create rigid and thermally stable polymer backbones. libretexts.orgwikipedia.org The pendant allyl group from the this compound monomer is retained along the polyamide chain, available for further reactions.

Polyimides: A significant application of this monomer is in the synthesis of polyimides. google.com This is typically a two-step process. First, this compound is reacted with a tetracarboxylic dianhydride in a polar organic solvent to form a soluble poly(amic acid) resin. google.compageplace.de This resin, which contains the allyl side groups, serves as a processable precursor. In the second step, the poly(amic acid) is subjected to thermal treatment, which induces both imidization (formation of the imide ring) and cross-linking via the allyl groups, resulting in a highly stable thermoset polyimide. google.com

| Polymer Type | Comonomer | Linkage Formed | Key Feature |

| Polyamide | Dicarboxylic Acid / Diacid Chloride | Amide (-CO-NH-) | Forms aramid-like structures with pendant allyl groups. libretexts.orgwikipedia.org |

| Polyimide | Tetracarboxylic Dianhydride | Imide Ring | Forms a processable poly(amic acid) precursor before thermal curing. google.compageplace.de |

The polymerization of allyl compounds via free-radical vinyl polymerization is notoriously difficult. researchgate.net The primary reason for this is a phenomenon known as "degradative monomer chain transfer". researchgate.netacs.org In this process, a growing polymer radical abstracts a hydrogen atom from the methylene (B1212753) group adjacent to the double bond of an allyl monomer. This creates a highly resonance-stabilized allylic radical, which is too stable to efficiently initiate a new polymer chain. acs.org Consequently, this compound does not readily undergo vinyl homopolymerization to form high molecular weight polymers. However, the allyl group can participate in copolymerization reactions and is particularly effective as a site for cross-linking. mdpi.comresearchgate.net

Cross-linking Agent in Polymer Network Formation

The most crucial role of the allyl group in this compound is to facilitate the formation of a cross-linked polymer network. After an initial polymer is synthesized via condensation polymerization of the diamine functionality, the pendant allyl groups serve as reactive sites for a secondary curing or cross-linking reaction. google.com

This cross-linking is typically initiated by heat, which causes the allyl groups on different polymer chains to react and form covalent bonds, transforming a collection of linear or branched polymer chains into a single, insoluble three-dimensional network. google.comresearchgate.net This process significantly enhances the material's properties:

Mechanical Strength: Cross-linking increases the rigidity, hardness, and creep resistance of the material.

Solvent Resistance: The covalently bonded network structure prevents the polymer from dissolving in solvents.

The use of allyl-containing monomers as cross-linking agents is a well-established strategy in polymer science, and this compound provides a means to introduce these cross-linking sites into high-performance aromatic polymers like polyimides. google.comgoogle.com

Development of Functional Polymeric Materials via this compound Incorporation

The integration of this compound into polymer structures is a key strategy for creating functional materials, particularly advanced resins and thermosets with tailored properties for demanding applications.

The synthesis of polymers using this compound leads to the formation of advanced resin systems, often in the form of soluble, uncured prepolymers. For instance, the poly(amic acid) formed from the reaction with a dianhydride is a processable resin solution. google.com This solution can be applied as a coating, cast into a film, or used to impregnate a reinforcing fiber matrix. Subsequent thermal curing transforms this prepolymer resin into a robust, cross-linked final product. google.com

This approach is analogous to the use of other allyl-functionalized monomers, such as allyl-substituted benzoxazines, which are used to create high-performance resin systems. researchgate.netmdpi.com These benzoxazine (B1645224) monomers, which can be derived from similar aromatic amines, polymerize upon heating to form polybenzoxazine networks, a class of phenolic-like resins with excellent thermal stability and low water absorption. researchgate.netresearchgate.net The incorporation of allyl groups provides an additional mechanism for cross-linking, allowing for the manipulation of the final network structure and properties. researchgate.net

This compound is a direct precursor for thermosetting polymers. Thermosets are polymers that are cured (cross-linked) by heat or other means to form an infusible and insoluble network. The synthesis of an aromatic polyimide from this compound and an acid dianhydride is a prime example. google.com The initially formed poly(amic acid) is a thermoplastic prepolymer, which becomes a thermoset upon heating as the allyl groups cross-link and the amic acid groups cyclize to form imide rings. google.com

The properties of the final thermoset can be tuned by controlling the cross-linking process. Research on related allyl-containing benzoxazine systems demonstrates that the curing of the allyl groups can be controlled, allowing for the manipulation of the cross-linking network and the resulting performance of the thermoset material. researchgate.net For example, the thermal properties of polybenzoxazines derived from allyl-functionalized monomers are shown below.

| Monomer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Char Yield at 800 °C (N2) |

| Poly(P-a- chemicalbook.comally) (allyl-benzoxazine) | 154 °C | 329 °C | 21.2% |

| Poly(RES-al) (resveratrol-based allyl-benzoxazine) | 313 °C | 352 °C | 53% |

Data from related allyl-functionalized benzoxazine thermosets illustrates the high thermal stability achievable. researchgate.netresearchgate.net

By incorporating this compound, formulators can create thermosetting polymers with high thermal stability, good mechanical properties, and excellent chemical resistance, suitable for applications in electronics, aerospace, and advanced composites.

Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently no specific research data or detailed findings on the use of the chemical compound This compound in the formulation of polymer composites and nanocomposites.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and specific examples as requested in the outline for "," specifically for the section "6.4. Polymer Composites and Nanocomposites Derived from this compound."

While the broader class of N-allyl aromatic amines and other diamines are utilized in modifying and curing polymer resins like bismaleimides and epoxies, no documents were found that specifically investigate or report on the properties and applications of composites derived from this compound.

To provide an article that is scientifically accurate and based on existing research, it would be necessary to broaden the scope to include analogous compounds or general principles of using allyl-functionalized amines in polymer composites. However, per the strict instructions to focus solely on this compound, no such content can be provided.

Computational and Theoretical Investigations of N Allyl Benzene 1,3 Diamine

Quantum Chemical Calculations of Molecular Structure and Reactivity of N-Allyl-benzene-1,3-diamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and reactivity of this compound. These methods provide a detailed picture of the molecule's geometry, bond lengths, and angles. Theoretical calculations can predict the most stable arrangement of atoms in three-dimensional space, which is fundamental to understanding the molecule's physical and chemical properties.

The reactivity of this compound can be explored through the calculation of various reactivity descriptors. These include electrostatic potential maps, which identify electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

The electronic structure of this compound is a key determinant of its chemical behavior. An analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly revealing. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atoms of the diamine groups, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and the allyl group, indicating potential sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar aromatic amines. Actual values would require specific DFT calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 4.4 |

The presence of the flexible allyl group in this compound gives rise to multiple possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. By mapping the potential energy surface, computational methods can identify the most stable conformers (those at energy minima) and the transition states that separate them.

Reaction Pathway Modeling for this compound Transformations

Computational modeling can be used to simulate the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For instance, the polymerization or oxidation of this compound can be modeled to understand the underlying mechanisms. These models can help in optimizing reaction conditions to favor the formation of desired products and minimize side reactions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as solvation, diffusion, and binding.

In the context of this compound, MD simulations could be used to investigate its interaction with solvent molecules, its aggregation behavior, or its binding to a surface or a macromolecule. These simulations provide a microscopic view of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the macroscopic properties of the material.

Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. This can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help in the interpretation of experimental NMR spectra, facilitating the structural elucidation of the molecule and its derivatives. The accurate prediction of these spectroscopic parameters serves as a powerful tool for confirming the identity and purity of synthesized this compound.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and for illustrative purposes. Actual data would be derived from specific quantum chemical calculations.)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | N-H Stretch | 3400-3500 cm⁻¹ |

| IR Spectroscopy | C=C (Aromatic) Stretch | 1580-1620 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.5-7.5 ppm |

| ¹H NMR | Allyl Protons | 5.0-6.0 ppm |

| ¹³C NMR | Aromatic Carbons | 110-150 ppm |

Advanced Analytical and Spectroscopic Methodologies in N Allyl Benzene 1,3 Diamine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

To unambiguously determine the chemical structure of N-Allyl-benzene-1,3-diamine, researchers employ several high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgrsc.org

In ¹H NMR, the allyl group presents characteristic signals for its vinyl and methylene (B1212753) protons, while the aromatic protons of the benzene (B151609) ring exhibit splitting patterns indicative of their substitution. The amine protons also appear, though their chemical shift can be broad and solvent-dependent. Similarly, ¹³C NMR spectra show distinct resonances for the allyl carbons, the aromatic carbons, and the carbons of the benzene-1,3-diamine core. nih.govresearchgate.net

For more complex assignments and to establish connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing, for example, the connectivity between the methylene and vinyl protons of the allyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the connection point of the allyl group to the nitrogen atom of the diamine ring by showing a correlation between the allyl methylene protons and the aromatic carbons. libretexts.org

Table 1: Representative NMR Data for this compound Analogs This table presents typical chemical shift ranges for the core structural motifs of this compound, compiled from spectroscopic data of analogous compounds.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.0 - 7.5 | Multiplet |

| ¹H | Vinyl (-CH=) | 5.8 - 6.2 | Multiplet |

| ¹H | Vinyl (=CH₂) | 5.0 - 5.4 | Multiplet |

| ¹H | Allyl Methylene (N-CH₂) | 3.5 - 4.5 | Multiplet |

| ¹H | Amine (-NH₂) | 3.0 - 5.0 | Broad Singlet |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | Singlet |

| ¹³C | Vinyl (-CH=) | 130 - 140 | Singlet |

| ¹³C | Vinyl (=CH₂) | 115 - 120 | Singlet |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer provide highly accurate mass measurements, typically with errors of less than 5 ppm. rsc.orgnih.gov This precision allows for the determination of the exact molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The protonated molecule [M+H]⁺ is commonly observed in positive-ion mode ESI. nih.govcore.ac.uk

Table 2: HRMS Data for a Hypothetical this compound Sample

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂ |

| Calculated Mass [M+H]⁺ | 149.10732 |

| Observed Mass [M+H]⁺ | 149.10715 |

For compounds that can be crystallized, single-crystal X-ray diffraction offers the definitive method for determining the three-dimensional structure in the solid state. acs.org This technique provides precise bond lengths, bond angles, and conformational details of the molecule. For this compound, X-ray crystallography would reveal the planarity of the benzene ring, the orientation of the allyl group relative to the diamine, and the intermolecular interactions, such as hydrogen bonding involving the amine groups, that dictate the crystal packing. acs.orgweizmann.ac.il

Chromatographic and Separation Science Methodologies for Purity and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the analysis of its purity and the composition of reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. rsc.org

Column Chromatography: Flash column chromatography using silica (B1680970) gel is the standard method for purifying the compound on a preparative scale, effectively separating it from starting materials, reagents, and byproducts. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final product with high accuracy. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile/water, is commonly employed for separating aromatic amines. uwec.eduresearchgate.net

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing the volatility and purity of this compound. It is particularly effective for separating isomers and identifying trace impurities. nih.gov The choice of stationary phase is critical for achieving separation, especially for positional isomers. researchgate.net

Thermal Analysis Techniques in Polymer and Material Characterization (e.g., TGA, DSC)

This compound can serve as a monomer in the synthesis of polymers, such as polybenzoxazines. Thermal analysis techniques are vital for characterizing the polymerization process and the thermal stability of the resulting materials. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to study the curing behavior of resins derived from this compound. rsc.orgresearchgate.net It measures the heat flow associated with thermal transitions, allowing for the determination of the curing temperature and the glass transition temperature (Tg) of the cured polymer. The Tg is a critical parameter indicating the material's operational temperature range.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. rsc.orgardena.com This analysis provides crucial information about the thermal stability of the polymer, including its decomposition temperature (Td) and the amount of residual material (char yield) at high temperatures. High thermal stability is often a desired property for polymers derived from this monomer. researchgate.net

Table 3: Illustrative Thermal Properties of a Polymer Derived from an Allyl-Diamine Monomer This table shows representative data that could be obtained from TGA and DSC analysis of a polymer synthesized using a monomer analogous to this compound.

| Thermal Property | Technique | Typical Value | Significance |

|---|---|---|---|

| Glass Transition Temp. (Tg) | DSC | 200 - 350 °C | Defines the upper use temperature of the material. researchgate.net |

| 5% Weight Loss Temp. (Td5) | TGA | 300 - 400 °C | Onset of thermal degradation. rsc.orgresearchgate.net |

In Situ and Operando Spectroscopic Studies of this compound Reactions

Understanding the reaction mechanisms and kinetics of this compound in real-time requires advanced in situ and operando spectroscopic methods. These techniques monitor the reaction as it happens, providing direct evidence of reaction intermediates and transition states.

In Situ Raman Spectroscopy: This technique can be used to follow the progress of reactions, such as polymerization or mechanochemical synthesis, by tracking the vibrational modes of specific functional groups. researchgate.net For instance, the disappearance of the allyl C=C stretching band and changes in the aromatic ring substitution pattern can be monitored to understand reaction kinetics.

In Situ Sum Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific technique ideal for studying reactions that occur at interfaces, such as on-water surface synthesis. nih.gov It could be employed to investigate the orientation and reaction of this compound molecules at a liquid-liquid or liquid-air interface during a self-assembly or film-forming process. nih.gov

By applying these sophisticated analytical and spectroscopic tools, researchers can gain a deep and comprehensive understanding of the structure, purity, reactivity, and material properties of this compound and its derivatives.

Future Research Trajectories and Broader Impact of N Allyl Benzene 1,3 Diamine Chemistry

Emerging Methodologies in N-Allyl-benzene-1,3-diamine Synthesis and Functionalization

The synthesis of complex amine architectures is a central focus in organic chemistry. rsc.org While traditional methods for creating aromatic amines often involve harsh conditions or produce significant waste, modern catalysis offers more efficient and selective alternatives. rsc.org For a molecule like this compound, future synthetic and functionalization strategies are likely to pivot towards advanced catalytic systems that allow for precise control over molecular structure.

Vicinal and 1,3-diamines are critical structural motifs in pharmaceuticals and materials science. nih.govresearchgate.net Recent advancements in their synthesis include transition-metal-catalyzed reactions that enable the construction of complex polyamine structures from simple starting materials. nih.gov Methodologies such as palladium-catalyzed allylic amination and rhodium-catalyzed C-H insertion represent powerful tools for creating optically active and polyfunctionalized diamines. nih.gov These sequential catalytic processes could be adapted for the asymmetric synthesis of this compound derivatives, offering access to chiral building blocks.

Furthermore, the direct functionalization of the benzene (B151609) ring and the allyl group opens avenues for creating diverse molecular scaffolds. Bio-inspired C–H functionalization, mimicking enzymatic processes, presents a novel strategy for modifying the amine's alpha-position, potentially allowing for the construction of fully substituted primary amines from related precursors. chemrxiv.org Similarly, nickel-catalyzed difunctionalization of N-allyl groups could introduce additional functionalities across the double bond, expanding the molecular complexity and utility of the parent compound. researchgate.net The development of photocatalytic methods also offers mild conditions for the α-functionalization of imine derivatives, a strategy that could be extended to intermediates in diamine synthesis. mdpi.com

| Emerging Methodology | Catalyst/Reagent | Potential Application for this compound | Key Advantages |

| Asymmetric Allylic Amination | Palladium (Pd) complexes with chiral ligands | Enantioselective synthesis of chiral diamine derivatives. nih.gov | High enantiomeric excess, access to optically active materials. nih.gov |

| Intramolecular C-H Amination | Dirhodium (Rh(II)) catalysts | One-step synthesis of complex diamine structures from precursors. researchgate.net | High efficiency for C-N bond formation, direct use of C-H bonds. researchgate.net |

| Bio-Inspired α-C–H Functionalization | Quinone co-factor mediated systems | Late-stage modification of the allyl group's vicinity. chemrxiv.org | Mimics enzymatic selectivity, applicable to complex molecules. chemrxiv.org |

| Alkene Difunctionalization | Nickel (Ni) catalysts | Introduction of two distinct functional groups across the allyl double bond. researchgate.net | Site-selective functionalization of hydrocarbon chains. researchgate.net |

| Photoredox Catalysis | Organic photocatalysts, visible light | Mild, redox-neutral alkylation or functionalization of amine precursors. mdpi.com | Uses light as a reagent, operates under mild conditions. mdpi.com |

Novel Applications in Material Science and Catalysis

The bifunctional nature of this compound, featuring two nucleophilic amine groups and a polymerizable allyl moiety, makes it a highly promising monomer for advanced materials. Benzene-1,3-diamine itself is a foundational component in the synthesis of high-performance polymers, such as certain polyimides and polyureas, valued for their thermal stability and mechanical strength. oakwoodchemical.comresearchgate.netgoogle.com The incorporation of an allyl group provides a reactive handle for secondary polymerization or cross-linking, enabling the creation of robust thermoset resins.

In material science, this compound could serve as a key building block for:

Advanced Composites: The allyl group can participate in free-radical polymerization, allowing the molecule to be integrated into polymer matrices as a cross-linking agent to enhance thermal and mechanical properties.

Functional Polymers: The diamine structure is suitable for producing polyimides, polyamides, and polyureas. researchgate.net The pendent allyl group along the polymer backbone would be available for post-polymerization modification, allowing for the covalent attachment of other molecules or the tuning of material properties. Benzoxazine (B1645224) monomers, which often incorporate allyl groups, can be cured to form polybenzoxazines with excellent thermal stability. researchgate.net

Anion-Exchange Materials: The amine groups can be functionalized to create anion-exchange stationary phases for applications in chromatography. researchgate.net

In catalysis, the diamine scaffold is a common feature in ligands for transition-metal catalysts. The nitrogen atoms can coordinate to a metal center, while the allyl group and aromatic ring can be modified to tune the steric and electronic properties of the resulting catalyst. This could lead to new catalysts for a variety of organic transformations, including cross-coupling reactions and asymmetric synthesis. researchgate.net Aromatic amines are integral to the development of chiral auxiliaries and catalyst scaffolds. researchgate.net

| Potential Application Area | Relevant Functional Groups | Specific Use Case | Anticipated Properties |

| Thermoset Polymers | Allyl group, Diamine | Cross-linking agent in epoxy or vinyl ester resins. | Enhanced thermal stability, improved mechanical strength. researchgate.net |

| High-Performance Polyimides | Benzene-1,3-diamine core | Monomer in polycondensation reactions with dianhydrides. | High thermal stability, chemical resistance, good mechanical properties. researchgate.net |

| Functional Surfaces | Allyl group, Amine groups | Surface modification of materials via graft polymerization. | Tailored surface energy, biocompatibility, or chemical reactivity. |

| Catalyst Ligands | Diamine structure | Synthesis of chiral ligands for asymmetric catalysis. researchgate.net | High selectivity and activity in metal-catalyzed reactions. |

| Ion-Exchange Resins | Amine groups | Base material for creating anion-exchange stationary phases. researchgate.net | Controllable selectivity and capacity for chromatographic separations. researchgate.net |

Sustainable Chemistry and Environmental Considerations in this compound Research

The principles of green chemistry are increasingly guiding synthetic route design, prioritizing atom economy, energy efficiency, and the use of renewable resources. For the synthesis of this compound, a key area for sustainable innovation lies in the N-alkylation step. The "borrowing hydrogen" or "hydrogen auto-transfer" strategy has emerged as a highly atom-economical method for N-alkylation of amines with alcohols. rsc.org This process, often catalyzed by precious or base metals, uses an alcohol (like allyl alcohol) as the alkylating agent and produces only water as a byproduct, avoiding the stoichiometric waste associated with using alkyl halides. rsc.org

However, the production and use of aromatic amines as a class are not without environmental concerns. Benzene, the ultimate precursor, is a known hazardous compound with significant health and environmental risks. drpress.org Aromatic amines are widely used as antioxidants and chemical intermediates, but some have been identified as pollutants with potential human health impacts. nih.govresearchgate.net

Future research must therefore focus on two main areas:

Greener Synthesis: Developing catalytic cycles for the synthesis of this compound that operate under milder conditions, use earth-abundant metal catalysts, and minimize solvent use and waste generation.

Lifecycle Analysis: Evaluating the environmental fate and potential toxicity of this compound and its degradation byproducts. This includes designing derivatives with improved environmental profiles, for instance, by modifying the structure to enhance biodegradability or reduce toxicity. nih.govresearchgate.net

| Sustainable Approach | Description | Relevance to this compound |

| Borrowing Hydrogen Catalysis | N-alkylation of amines using alcohols, producing only water as a byproduct. rsc.org | A waste-free method for reacting benzene-1,3-diamine with allyl alcohol. |

| Use of Base Metal Catalysts | Replacing precious metals (e.g., Iridium, Ruthenium) with more abundant metals (e.g., Iron, Nickel). rsc.org | Reduces the cost and environmental impact of the catalyst used in synthesis. |

| Catalyst-Free Reactions | Designing multicomponent reactions that proceed efficiently without a catalyst under thermal conditions. nih.gov | Simplifies purification, reduces metal waste, and lowers process costs. |

| Toxicity and Fate Analysis | Studying the environmental impact and degradation pathways of the compound and its byproducts. nih.govresearchgate.net | Informs the design of safer, more environmentally benign materials. |

Integration with Machine Learning and AI in Chemical Discovery